molecular formula C25H41NO7 B1675730 Lycoctonine CAS No. 26000-17-9

Lycoctonine

Cat. No.: B1675730
CAS No.: 26000-17-9
M. Wt: 467.6 g/mol
InChI Key: YOTUXHIWBVZAJQ-WZROKYDKSA-N
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Description

Lycoctonine is a naturally occurring compound that has garnered significant attention due to its potential therapeutic and environmental applications. It belongs to the flavonoid family and is found in various plants, including the bark of the Royena tree. Flavonoids are known for their diverse biological activities, making this compound a compound of interest in multiple fields of research.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lycoctonine can be achieved through several methods. One common approach involves the extraction from natural sources, such as the Royena tree bark. This method typically involves solvent extraction followed by purification steps like chromatography to isolate the compound.

Industrial Production Methods

Industrial production of this compound may involve more sophisticated techniques to ensure high yield and purity. Methods such as hydrothermal carbonization and metathesis reactions are employed to produce this compound on a larger scale . These methods are chosen for their efficiency and ability to produce high-quality this compound with minimal environmental impact.

Chemical Reactions Analysis

Types of Reactions

Lycoctonine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its properties or create derivatives with specific functions .

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve halogenating agents like bromine or chlorine .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinones, while reduction can yield dihydroflavonoids .

Scientific Research Applications

Lycoctonine has a wide range of scientific research applications:

    Chemistry: this compound is used as a precursor in the synthesis of various organic compounds.

    Biology: In biological research, this compound is studied for its antioxidant and anti-inflammatory properties.

    Medicine: this compound’s therapeutic potential is being explored in the treatment of various diseases, including cancer and cardiovascular diseases.

    Industry: In the industrial sector, this compound is used in the production of natural dyes and as an additive in food and cosmetics due to its antioxidant properties.

Comparison with Similar Compounds

Similar Compounds

Lycoctonine is similar to other flavonoids such as quercetin, kaempferol, and myricetin. These compounds share a common flavonoid structure and exhibit similar biological activities .

Uniqueness

What sets this compound apart from other flavonoids is its unique combination of antioxidant and anti-inflammatory properties. While other flavonoids may excel in one area, this compound’s balanced activity makes it particularly effective in a wide range of applications .

Conclusion

This compound is a versatile compound with significant potential in various fields of research and industry. Its unique properties and diverse applications make it a valuable subject of study, and ongoing research continues to uncover new uses and benefits of this remarkable compound.

Properties

IUPAC Name

11-ethyl-13-(hydroxymethyl)-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-8,9-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H41NO7/c1-6-26-11-22(12-27)8-7-16(31-3)24-14-9-13-15(30-2)10-23(28,17(14)18(13)32-4)25(29,21(24)26)20(33-5)19(22)24/h13-21,27-29H,6-12H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOTUXHIWBVZAJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6OC)OC)O)O)OC)OC)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H41NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26000-17-9
Record name Lycoctonine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=268791
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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